2-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide
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Overview
Description
2-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide is a complex organic compound that features a triazole ring, a chlorophenyl group, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate precursor such as an acyl chloride or ester.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.
Attachment of the Sulfanyl Group:
Formation of the Hydrazinecarbothioamide Moiety: This step involves the reaction of hydrazine with a carbonyl compound to form the hydrazinecarbothioamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the carbonyl groups, potentially leading to the formation of amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted aromatic compounds
Scientific Research Applications
Medicinal Chemistry: The compound’s triazole ring and chlorophenyl group make it a candidate for drug development, particularly for antimicrobial, antifungal, and anticancer agents.
Pharmacology: It can be studied for its interactions with biological targets, such as enzymes or receptors, to understand its pharmacokinetics and pharmacodynamics.
Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the chlorophenyl group can enhance binding affinity through hydrophobic interactions. The sulfanyl and hydrazinecarbothioamide groups may also contribute to the compound’s overall activity by forming covalent bonds or coordinating with metal ions.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone
- **5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
Uniqueness
2-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide is unique due to its combination of a triazole ring, chlorophenyl group, and hydrazinecarbothioamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H19ClN6OS2 |
---|---|
Molecular Weight |
447.0 g/mol |
IUPAC Name |
1-[[2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-phenylthiourea |
InChI |
InChI=1S/C19H19ClN6OS2/c1-2-26-17(13-8-10-14(20)11-9-13)23-25-19(26)29-12-16(27)22-24-18(28)21-15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,22,27)(H2,21,24,28) |
InChI Key |
LMOLNHSMDKUEAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NNC(=S)NC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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